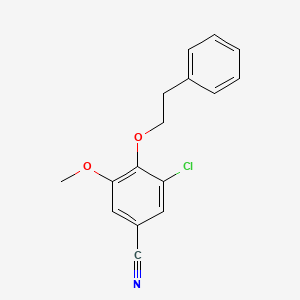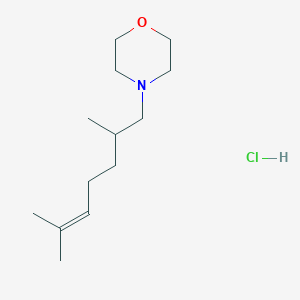
6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a member of the triazine family of compounds, which has been shown to have a range of biological activities.
作用机制
The mechanism of action of 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one is complex and not fully understood. It is thought that 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one is metabolized in the brain to a compound called MPP+, which is toxic to dopaminergic neurons. MPP+ is thought to inhibit mitochondrial respiration, leading to the death of these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one are primarily related to its neurotoxicity. 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has been shown to selectively damage dopaminergic neurons in the brain, leading to a range of symptoms similar to Parkinson's disease. These symptoms include tremors, rigidity, and bradykinesia. 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has also been shown to cause oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments is its ability to selectively damage dopaminergic neurons in the brain. This makes it a useful tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disease.
One limitation of using 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments is its potential toxicity. 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has been shown to be toxic to humans and animals, and caution should be taken when working with this compound.
未来方向
There are several future directions for research on 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one. One area of research could focus on developing new treatments for Parkinson's disease based on the mechanism of action of 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one. Another area of research could focus on developing new pesticides based on the structure of 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one. Finally, research could focus on developing new methods for synthesizing 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one in a more efficient and cost-effective manner.
Conclusion:
In conclusion, 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to selectively damage dopaminergic neurons in the brain has made it a useful tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disease. However, caution should be taken when working with this compound due to its potential toxicity. There are several future directions for research on 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one, including developing new treatments for Parkinson's disease and new pesticides based on the structure of 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one.
合成方法
6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods. One common method involves the reaction of 3-methyl-1-piperidinylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3-methyl-1-piperidinylamine with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. Both of these methods have been used to produce 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one in high yields.
科学研究应用
6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential use in scientific research. One area of research has focused on its potential as a neurotoxin. 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has been shown to selectively damage dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. This has made 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one a useful tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disease.
Another area of research has focused on 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one's potential as a pesticide. 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has been shown to be effective against a range of pests, including insects and rodents. This has led to its use in agricultural and industrial settings.
属性
IUPAC Name |
6-methyl-5-(3-methylpiperidin-1-yl)-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-4-3-5-14(6-7)9-8(2)12-13-10(15)11-9/h7H,3-6H2,1-2H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVICGXNKGNROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)NN=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)

![6-(3-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5177637.png)


![3-[2-(5-chloro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5177655.png)



![{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5177693.png)


![1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5177727.png)
![methyl 4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5177730.png)